

Butyl Phenylcarbamodithioate: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest					
Compound Name:	Butyl phenylcarbamodithioate				
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group $R_2N-C(=S)S-R'$. They have garnered significant attention in organic synthesis due to their versatile reactivity and utility as precursors to a wide array of functional groups and heterocyclic systems. Among these, S-alkyl N-aryl dithiocarbamates, such as **butyl phenylcarbamodithioate** (more systematically named S-butyl N-phenyldithiocarbamate), serve as valuable intermediates. Their stability, ease of preparation, and diverse reactivity make them attractive building blocks in the synthesis of complex molecules, including pharmaceutically relevant scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **butyl phenylcarbamodithioate** as a precursor in organic synthesis, with a focus on its role in the construction of nitrogen- and sulfurcontaining heterocycles.

Synthesis of S-Butyl N-Phenyldithiocarbamate

The synthesis of S-alkyl N-aryl dithiocarbamates is typically achieved through a one-pot, three-component reaction involving an aniline, carbon disulfide, and an alkyl halide.[1][2] This method is highly efficient and offers a straightforward route to the desired product.

General Experimental Protocol:

Foundational & Exploratory





A widely accepted procedure for the synthesis of S-alkyl N-aryl dithiocarbamates is as follows:

- Formation of the Dithiocarbamate Salt: Aniline (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of acetonitrile and water. To this solution, a base (e.g., sodium hydroxide or triethylamine, 1 equivalent) is added, followed by the slow addition of carbon disulfide (1 equivalent) at a low temperature (typically 0-10 °C). The reaction mixture is stirred for a period of 1-2 hours to ensure the complete formation of the sodium or triethylammonium N-phenyldithiocarbamate salt.
- S-Alkylation: To the solution containing the dithiocarbamate salt, n-butyl bromide (1 equivalent) is added. The reaction mixture is then stirred at room temperature or gently heated for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is typically diluted with
 water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The
 combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
 concentrated under reduced pressure. The crude product is then purified by column
 chromatography on silica gel or by recrystallization to afford the pure S-butyl Nphenyldithiocarbamate.

Table 1: Physical and Spectroscopic Data for Compounds Analogous to S-Butyl N-Phenyldithiocarbamate



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Spectroscopic Data	Reference
Phenyl n- butylcarbamate	C11H15NO2	193.24	Not specified	[3]
secButyl N- phenyl carbamate	C11H15NO2	193.24	Not specified	[4]
N,N'-di-sec- Butyl-p- phenylenediamin e	C14H24N2	220.35	Not specified	[5][6]
S-benzyl-N- phenyl dithiocarbamate	C14H13NS2	259.40	Not specified	[7]
N-n-butyl, S-2- nitro-1- phenylethyl dithiocarbamate	C13H18N2O2S2	314.43	FTIR and calculated vibrational frequencies available.	[8]

Note: Specific experimental data for S-butyl N-phenyldithiocarbamate was not found in the searched literature. The data presented is for structurally related compounds to provide an estimation of expected properties.

Applications of Butyl Phenylcarbamodithioate in Organic Synthesis

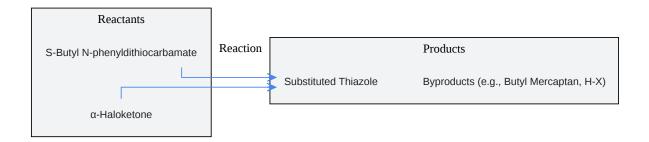
The dithiocarbamate functionality in S-butyl N-phenyldithiocarbamate is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. One of the most prominent applications is in the synthesis of thiazole derivatives.

Synthesis of Thiazoles



Dithiocarbamates can serve as a source of the N-C-S fragment required for the construction of the thiazole ring. The reaction typically involves the condensation of the dithiocarbamate with an α -halocarbonyl compound, a process related to the well-known Hantzsch thiazole synthesis. [9][10]

General Reaction Scheme:



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Caption: General reaction for thiazole synthesis from S-butyl N-phenyldithiocarbamate.

Experimental Protocol for Thiazole Synthesis:

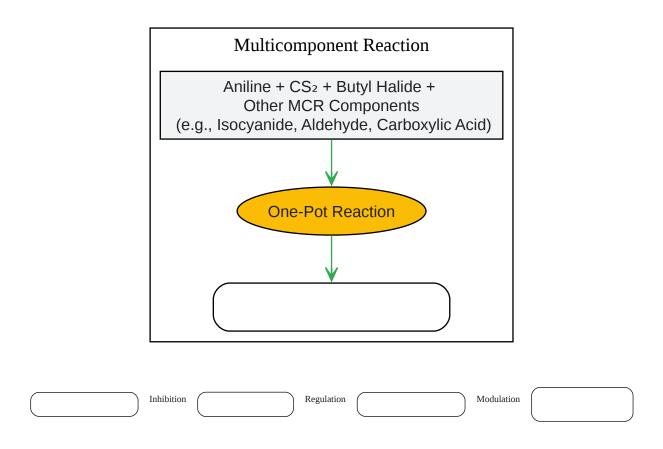
- Reaction Setup: S-butyl N-phenyldithiocarbamate (1 equivalent) and an α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) are dissolved in a suitable solvent such as ethanol or acetonitrile.
- Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress
 of the reaction is monitored by TLC.
- Work-up and Purification: After completion, the solvent is removed under reduced pressure.
 The residue is then taken up in an organic solvent and washed with an aqueous solution of a
 mild base (e.g., sodium bicarbonate) to remove any acidic byproducts. The organic layer is
 dried and concentrated. The crude product is purified by column chromatography to yield the
 desired substituted thiazole.



This methodology allows for the synthesis of a diverse library of thiazole derivatives by varying the substitution pattern on both the dithiocarbamate and the α -haloketone.[11]

Role in Multicomponent Reactions

Dithiocarbamates are also valuable substrates in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.[1][8] For instance, dithiocarbamates can be employed in Ugi or Asinger reactions to generate peptide-like structures or other complex heterocyclic systems.



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